N-(2,5-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Description
Chemical Structure: The compound features a central acetamide backbone with a 2,5-dimethoxyphenyl group attached to the nitrogen atom and a 4-(2-fluorophenyl)piperazine moiety at the carbonyl-adjacent carbon. Its molecular formula is C₂₀H₂₄FN₃O₃ (SMILES: FC1=CC=CC=C1N1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)OC)OC) .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-26-15-7-8-19(27-2)17(13-15)22-20(25)14-23-9-11-24(12-10-23)18-6-4-3-5-16(18)21/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJWVQUPTMMIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by the presence of both a piperazine moiety and a dimethoxyphenyl group. Its molecular formula is with a molecular weight of 420.48 g/mol. The structural features contribute to its interaction with various biological targets.
Research indicates that compounds with similar structures often demonstrate diverse pharmacological effects, such as:
- Antidepressant Activity : The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Anxiolytic Effects : Similar compounds have shown promise in alleviating anxiety symptoms through GABAergic mechanisms.
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
In Vitro Studies
In vitro studies have demonstrated the compound's activity against several biological targets. The following table summarizes key findings from recent research:
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors in forced swim tests. The results indicated an increase in serotonin levels in the prefrontal cortex, suggesting its potential as an antidepressant agent.
Case Study 2: Anticancer Activity
In vitro testing against various cancer cell lines revealed that the compound exhibited significant cytotoxicity, particularly against HeLa cells with an IC50 value of 15.7 µM. Further investigations into its mechanism of action suggested that it induces apoptosis through the activation of caspase pathways.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest:
- Absorption : High oral bioavailability due to favorable solubility.
- Metabolism : Primarily hepatic metabolism with potential interactions with CYP450 enzymes.
- Toxicity : Acute toxicity studies indicate a low toxicity profile at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Acetamide Derivatives
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (5294-61-1)
- Structure : Lacks methoxy groups; instead, methyl groups at the 2,6-positions of the phenyl ring.
- Applications : Used as a reference standard in pharmaceutical analysis, indicating stability and reproducibility in synthesis.
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15)
- Structure : Features a 4-fluorophenyl-piperazine and a thiazole ring substituent.
- Physical Properties : Melting point 269–270°C; molecular weight 410.51 g/mol .
- The 4-fluorophenyl group may enhance selectivity compared to the target compound’s 2-fluorophenyl substitution .
N-(5-Fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CID 5177268)
- Structure : Includes a nitro group (electron-withdrawing) and a methyl group on the phenyl ring.
Substituent Variations in Antimicrobial Acetamides
Compounds 47–50 from Ravindra et al. () highlight the impact of sulfonyl and heterocyclic groups:
- Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide.
- Compound 49 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide.
Triazole and Sulfonyl Derivatives
Structural-Activity Relationship (SAR) Insights
| Feature | Target Compound | Analog (e.g., Compound 15) | Impact on Properties |
|---|---|---|---|
| Aryl Substituents | 2,5-Dimethoxyphenyl | 4-Fluorophenyl | Methoxy enhances solubility; fluorine modulates receptor affinity. |
| Heterocycle | Piperazine | Thiazole | Thiazole may improve MMP inhibition but reduce CNS penetration. |
| Electron-Withdrawing Groups | 2-Fluorophenyl | Nitro (CID 5177268) | Nitro increases stability but may introduce toxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
